molecular formula C14H9N3O2S B2638896 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine CAS No. 524037-03-4

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine

Cat. No. B2638896
CAS RN: 524037-03-4
M. Wt: 283.31
InChI Key: DRBYJEQYBVUMKA-UHFFFAOYSA-N
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Description

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a nitrogen- and sulfur-containing heterocyclic compound . It is a novel electron-affine entity that has been used in the development of new bipolar host materials .


Physical And Chemical Properties Analysis

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine exhibits high triplet energy (ET) of 3.0 eV, superior thermal robustness with the thermal decomposition temperature of up to 392°C, a glass transition temperature of up to 161°C, and high solubility in common organic solvents .

Scientific Research Applications

Organic Electronics and Optoelectronics

a. Bipolar Host Materials: Researchers have developed bipolar host materials using this compound. For instance, CzBBIT and 2CzBBIT exhibit high electron affinity (ET) of 3.0 eV and remarkable thermal stability (up to 392 °C). These materials find use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

Target of Action

The primary targets of the compound 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. The compound is a novel electron-affine entity , suggesting that it may interact with electron-rich targets

Mode of Action

As an electron-affine entity , it likely interacts with its targets through electron transfer processes. This could result in changes to the target’s structure or function, but more research is needed to confirm this and to understand the specifics of these interactions.

Biochemical Pathways

The biochemical pathways affected by 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. Given its electron-affine nature , it may influence pathways involving electron transfer or redox reactions. The downstream effects of these pathway alterations would depend on the specific pathways and targets involved and require further investigation.

Pharmacokinetics

Its molecular weight is 283.31 g/mol , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its electron-affine nature , it may induce changes in the electron distribution or redox state of its targets, potentially affecting their function

properties

IUPAC Name

3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBYJEQYBVUMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine

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